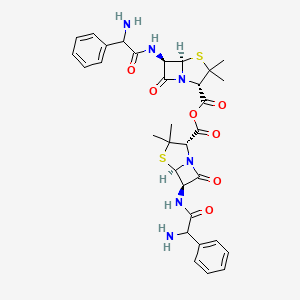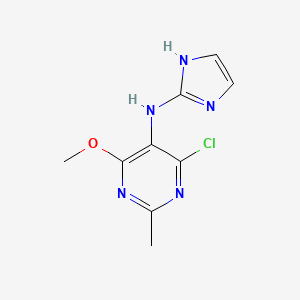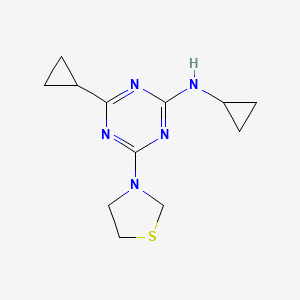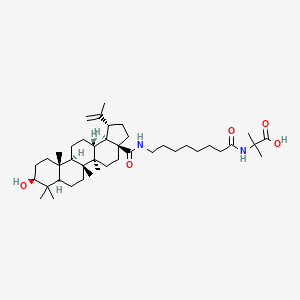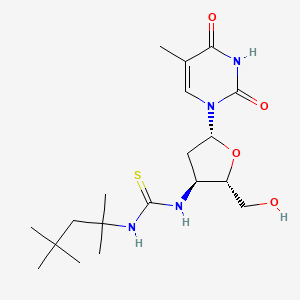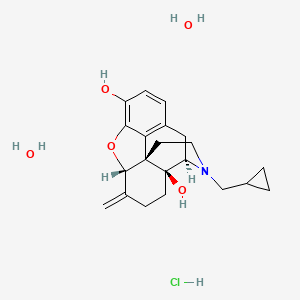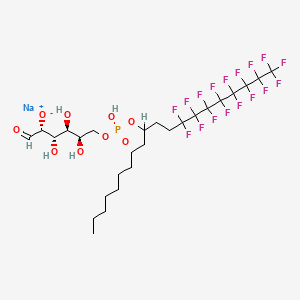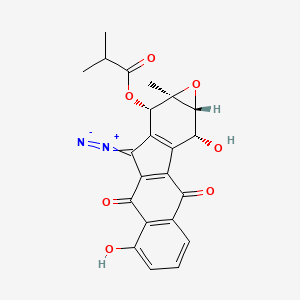
Propanoic acid, 2-methyl-, 9-diazo-1a,3,8,9,10,10a-hexahydro-2,7-dihydroxy-10a-methyl-3,8-dioxo-2H-benzo(6,7)fluoren(2,3-b)oxiren-10-yl ester, (1aS-(1a-alpha,2-beta,10-beta,10a-alpha))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FL-120B is a naturally occurring diazobenzofluorene compound, specifically an epoxykinamycin. It belongs to a family of structurally complex molecules known for their antibacterial and antitumor activities. These compounds are characterized by a tetracyclic framework bearing a diazo moiety, which is relatively rare in nature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FL-120B involves several key steps:
Sharpless Asymmetric Epoxidation: This step introduces an epoxide group into the molecule.
Stille Coupling: This reaction forms carbon-carbon bonds between an organotin compound and an organic halide.
Intramolecular Friedel-Crafts Acylation: This reaction involves the acylation of an aromatic ring using a carboxylic acid derivative, facilitated by a Lewis acid.
Industrial Production Methods
The use of high temperatures and specific catalysts, such as those used in the Friedel-Crafts acylation, are critical for efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
FL-120B undergoes several types of chemical reactions:
Oxidation: The epoxide group can be oxidized to form various oxygenated derivatives.
Reduction: The diazo group can be reduced, leading to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Oxygenated derivatives of FL-120B.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
FL-120B has several scientific research applications:
Chemistry: Used as a model compound for studying complex organic reactions.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored for its antitumor activities, particularly in targeting DNA.
Industry: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
FL-120B exerts its effects primarily through its diazo moiety, which can interact with DNA. This interaction leads to DNA damage, making it a potent antitumor agent. The molecular targets include DNA strands, and the pathways involved are related to DNA repair mechanisms .
Comparison with Similar Compounds
Similar Compounds
Kinamycin C: Another diazobenzofluorene with similar antibacterial and antitumor properties.
Lomaiviticin A and B: Dimeric diazobenzofluorenes known for their potent cytotoxicity.
Uniqueness
FL-120B is unique due to its specific epoxide group and the particular arrangement of its diazo moiety. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .
Properties
CAS No. |
156429-11-7 |
|---|---|
Molecular Formula |
C22H18N2O7 |
Molecular Weight |
422.4 g/mol |
IUPAC Name |
[(3R,4R,6R,7S)-9-diazo-3,13-dihydroxy-6-methyl-11,18-dioxo-5-oxapentacyclo[8.8.0.02,8.04,6.012,17]octadeca-1(10),2(8),12(17),13,15-pentaen-7-yl] 2-methylpropanoate |
InChI |
InChI=1S/C22H18N2O7/c1-7(2)21(29)30-19-14-12(18(28)20-22(19,3)31-20)11-13(15(14)24-23)17(27)10-8(16(11)26)5-4-6-9(10)25/h4-7,18-20,25,28H,1-3H3/t18-,19+,20-,22-/m1/s1 |
InChI Key |
RPARKPVSEAVPID-XAPVIXHLSA-N |
Isomeric SMILES |
CC(C)C(=O)O[C@H]1C2=C([C@H]([C@@H]3[C@@]1(O3)C)O)C4=C(C2=[N+]=[N-])C(=O)C5=C(C4=O)C=CC=C5O |
Canonical SMILES |
CC(C)C(=O)OC1C2=C(C(C3C1(O3)C)O)C4=C(C2=[N+]=[N-])C(=O)C5=C(C4=O)C=CC=C5O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


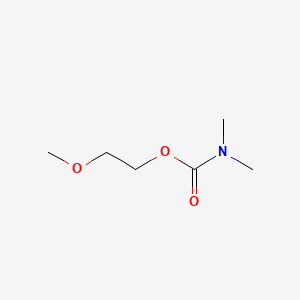
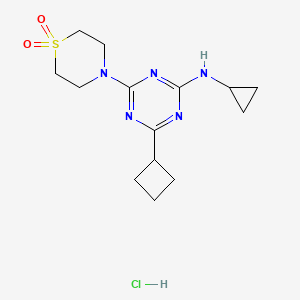

![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methyl-1,4-diazepan-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12754121.png)
